

# A Comprehensive Review of Naturally Occurring Biflavonoids: From Phytochemistry to Therapeutic Potential

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Compound of Interest

Compound Name: 2,3,2",3"-Tetrahydroochnaflavone

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Biflavonoids are a fascinating and structurally diverse class of plant secondary metabolites formed by the dimerization of two flavonoid units.[1] Since the isolation of the first biflavonoid, ginkgetin, in 1929, over a hundred different biflavonoids have been identified from various plant sources.[2] These natural compounds have garnered significant attention in the scientific community due to their wide array of promising pharmacological activities. This technical guide provides an in-depth review of the current literature on naturally occurring biflavonoids, with a focus on their classification, natural sources, biological activities, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

# Classification and Structural Diversity

Biflavonoids are characterized by the linkage of two monoflavonoid moieties through a C-C or a C-O-C bond.[1] They can be broadly classified into several groups based on the nature of the constituent flavonoid units and the position of the linkage. The most common types are dimers of flavones, flavanones, and isoflavones.[3] Structurally, they are polyphenolic compounds where two identical or non-identical flavonoid units are joined in either a symmetrical or



unsymmetrical manner.[4] The vast structural diversity arises from the different types of flavonoid monomers involved and the various possible linkage positions between them.[5]

#### **Natural Sources of Biflavonoids**

Biflavonoids are found in a limited number of plant species, primarily in gymnosperms, but also in some angiosperms, ferns, and mosses.[1][3] Plants from families such as Clusiaceae, Thymelaeaceae, Ochnaceae, and Selaginellaceae are particularly rich sources, accounting for about half of all known biflavonoids.[6] Notable plant sources that have been extensively studied for their biflavonoid content include Ginkgo biloba, which contains biflavonoids like ginkgetin and bilobetin, and various species of Rhus and Garcinia, from which compounds such as amentoflavone, robustaflavone, and morelloflavone have been isolated.[7] The presence of biflavonoids is often linked to the traditional medicinal uses of these plants.[4]

# **Biological and Pharmacological Activities**

Biflavonoids exhibit a remarkable spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their activities are often reported to be more potent than their monomeric flavonoid counterparts.[8] The major pharmacological effects are detailed below.

#### **Antiviral Activity**

Several biflavonoids have demonstrated significant antiviral properties against a range of viruses.[2] For instance, robustaflavone has shown strong inhibitory effects against influenza A and B viruses.[7] Amentoflavone and agathisflavone also exhibit significant activity against these influenza strains.[7] Furthermore, some biflavonoids have been found to be active against herpes simplex virus (HSV-1 and HSV-2) and human immunodeficiency virus (HIV).[7] [9] Morelloflavone, for example, has shown significant anti-HIV-1 activity.[9] The antiviral mechanism of some biflavonoids involves the inhibition of viral enzymes like reverse transcriptase.[9]

Table 1: Antiviral Activity of Selected Biflavonoids



| Biflavonoid          | Virus                 | Assay             | EC50 / IC50<br>(μg/mL) | Selectivity<br>Index (SI) | Reference |
|----------------------|-----------------------|-------------------|------------------------|---------------------------|-----------|
| Robustaflavo<br>ne   | Influenza A           | CPE<br>Inhibition | 2.0                    | 16                        | [7]       |
| Robustaflavo<br>ne   | Influenza B           | CPE<br>Inhibition | 0.2                    | 454                       | [7]       |
| Amentoflavon<br>e    | Influenza A<br>(H1N1) | CPE<br>Inhibition | 3.1                    | 7.1                       | [2]       |
| Amentoflavon<br>e    | Influenza A<br>(H3N2) | CPE<br>Inhibition | 4.3                    | >23                       | [10]      |
| Amentoflavon e       | HSV-1                 | 17.9              | >5.6                   | [7]                       |           |
| Amentoflavon<br>e    | HSV-2                 | 48.0              | >2.1                   | [7]                       |           |
| Agathisflavon<br>e   | Influenza A           | Neutral Red       | -                      | >18                       | [10]      |
| Rhusflavanon<br>e    | Influenza B           | -                 | 9.3                    | [2]                       |           |
| Rhusflavanon<br>e    | Measles               | -                 | 8                      | [2]                       |           |
| Rhusflavanon<br>e    | HSV-2                 | -                 | >6.4                   | [7]                       | _         |
| Succedaneafl avanone | Influenza B           | -                 | 15                     | [2]                       | -         |
| Morelloflavon<br>e   | HIV-1                 | 6.9 μΜ            | ~10                    | [9]                       | _         |
| Hinokiflavone        | HIV-1 RT              | 65 μΜ             | -                      | [9]                       | _         |
| Robustaflavo<br>ne   | HIV-1 RT              | 65 μΜ             | -                      | [9]                       | -         |



## **Anticancer Activity**

The anticancer potential of biflavonoids has been extensively investigated.[3] They have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, prostate, lung, and cervical cancer.[3] For example, bilobetin and isoginkgetin, isolated from Ginkgo biloba, exhibited significant anti-proliferative activities against HeLa cells in a dose- and time-dependent manner. The mechanisms underlying their anticancer effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell invasion.[3] Some biflavonoids can modulate key signaling pathways involved in cancer progression, such as the Bcl-2/Bax pathway, leading to the activation of caspases and subsequent apoptotic cell death.[3]

Table 2: Anticancer Activity of Selected Biflavonoids



| Biflavonoid                                  | Cancer Cell<br>Line    | Assay | IC50 (μM) | Mechanism<br>of Action   | Reference |
|--|------------------------|-------|-----------|--|-----------|
| Bilobetin                                    | HeLa<br>(Cervical)     | MTT   | -         | G2/M phase arrest, Apoptosis induction, Bax activation, Caspase-3 activation, Bcl-2 inhibition | [11]      |
| Isoginkgetin                                 | HeLa<br>(Cervical)     | MTT   | 8.38      | G2/M phase arrest, Apoptosis induction, Bax activation, Caspase-3 activation                   | [11]      |
| Isoginkgetin                                 | HepG2<br>(Liver)       | MTT   | 42.95     | -  |           |
| Amentoflavon<br>e                            | MCF-7<br>(Breast)      | MTT   | 25        | -  |           |
| Amentoflavon<br>e                            | MDA-MB-231<br>(Breast) | MTT   | 12.7      | -  |           |
| 7,7"-di-O-<br>methylament<br>oflavone        | A549 (Lung)            | LDH   | 16.14     | -  | _         |
| Biflavonoid<br>Mix (from S.<br>doederleinii) | A549<br>(NSCLC)        | -     | 2.3 - 8.4 | Apoptosis induction, Cell cycle arrest, XIAP   | [12]      |



and survivin suppression

#### **Anti-inflammatory Activity**

Many biflavonoids possess potent anti-inflammatory properties.[13] Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes, such as phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2).[14] For instance, certain synthetic C-C biflavonoids have shown considerable inhibition of COX-2-mediated prostaglandin E2 (PGE2) production. [15] The anti-inflammatory effects of some biflavonoids are also attributed to their ability to regulate pro-inflammatory gene expression, often through the modulation of the NF-κB signaling pathway.[14][16] Amentoflavone, for example, has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[17]

Table 3: Anti-inflammatory Activity of Selected Biflavonoids

| Biflavonoid                                    | Target/Assay                           | IC50        | Mechanism   | Reference |
|--|--|-------------|---|-----------|
| Synthetic<br>Biflavonoid 'e' (6-<br>6 linkage) | PGE2 production<br>(COX-2<br>mediated) | 3.7 μΜ      | COX-2 inhibition  |           |
| Ginkgetin                                      | PGE2 production<br>(COX-2<br>mediated) | 8.2–20.7 μM | COX-2 inhibition  |           |
| Amentoflavone                                  | NLRP3<br>inflammasome                  | -           | Inhibition of activation                                      | [17]      |
| Morelloflavone                                 | Human secretory<br>phospholipase<br>A2 | -           | Inhibition  | [16]      |
| Bimolecular<br>Kaempferol                      | Carrageenin-<br>induced paw<br>oedema  | -           | Inhibition of<br>bradykinin and<br>prostaglandin<br>synthesis | [18]      |



#### **Neuroprotective Effects**

Emerging evidence suggests that biflavonoids may have significant neuroprotective potential. [19] Amentoflavone, ginkgetin, and isoginkgetin have demonstrated strong neuroprotection against oxidative stress and amyloid-beta-induced cytotoxicity in neuronal cells.[19] These findings suggest their therapeutic potential for neurodegenerative diseases like Alzheimer's and ischemic stroke.[19] The neuroprotective mechanisms of biflavonoids are thought to involve the direct blockade of cell death cascades rather than just their antioxidant activity.[20] Ginkgetin, for instance, has been shown to protect neuronal cells from glutamate-induced oxidative damage by preserving antioxidant enzyme activities and inhibiting ERK1/2 activation.[20]

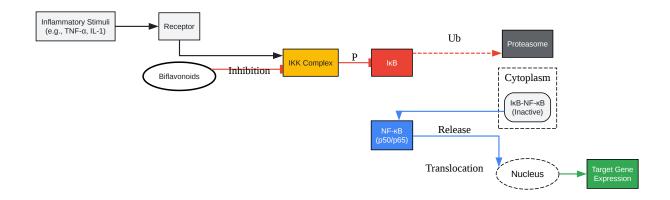
# Key Signaling Pathways Modulated by Biflavonoids

The diverse biological activities of biflavonoids are a result of their interaction with multiple cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the targeted development of novel therapeutics.

#### **NF-kB Signaling Pathway**

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation.[20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including inflammatory cytokines and pathogens, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Several biflavonoids, such as amentoflavone, have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.[16]





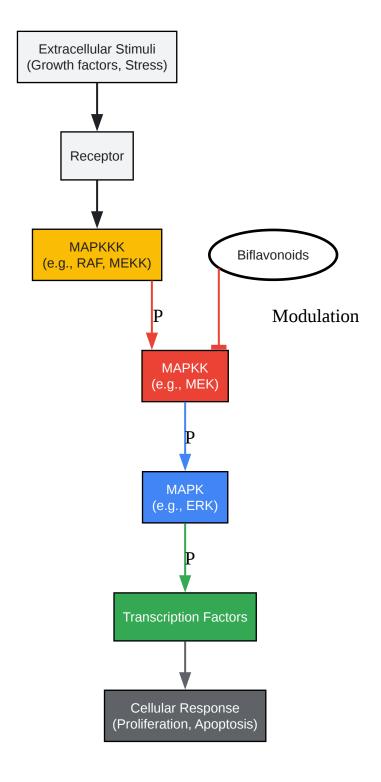
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NF-kB signaling pathway and inhibition by biflavonoids.

#### **MAPK Signaling Pathway**

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[18] In mammals, the main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[18] These kinases are activated in a tiered cascade, where a MAPKK activates a MAPKK, which in turn activates a MAPK. Biflavonoids can modulate MAPK signaling, which contributes to their neuroprotective and anticancer effects. For example, ginkgetin has been shown to inhibit ERK1/2 activation as part of its neuroprotective mechanism.[20]





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MAPK signaling cascade and its modulation by biflavonoids.

## **Bcl-2 Family and Apoptosis Pathway**

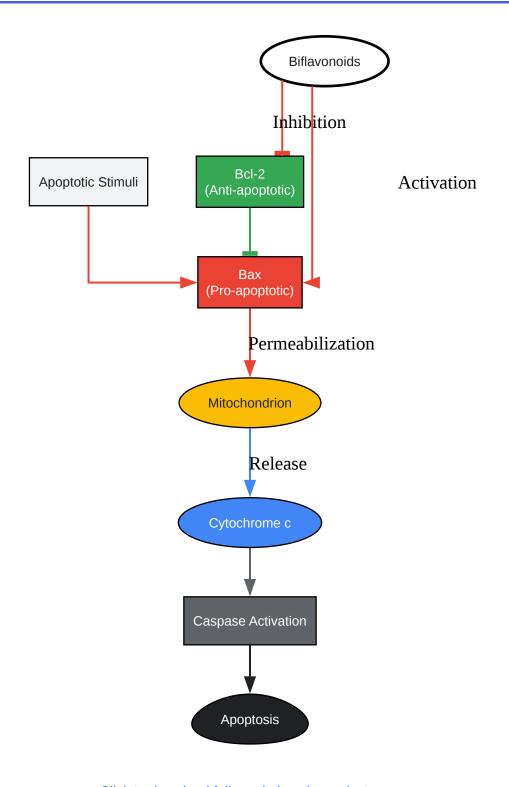


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The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and proapoptotic members (e.g., Bax, Bak). The ratio of these opposing proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.[3] Biflavonoids like bilobetin can induce apoptosis by upregulating Bax and downregulating Bcl-2 expression.





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The Bcl-2 family-regulated apoptotic pathway and its modulation by biflavonoids.

# **Experimental Protocols**



To facilitate further research in this area, this section provides detailed methodologies for key experiments commonly cited in the study of biflavonoids.

# **Cell Viability and Cytotoxicity Assessment (MTT Assay)**

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

#### Materials:

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
- 96-well microplates
- · Microplate reader

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the biflavonoid for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
- MTT Addition: After the treatment period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100-200  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Workflow for the MTT cytotoxicity assay.

# Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

#### Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

#### Protocol:

- Cell Treatment: Treat cells with the biflavonoid for the desired time to induce apoptosis.
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
- Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Staining: To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.



## **Antiviral Cytopathic Effect (CPE) Inhibition Assay**

This assay measures the ability of a compound to protect cells from virus-induced cell death.

#### Materials:

- · Susceptible host cell line
- Virus stock
- 96-well plates
- · Crystal violet staining solution

#### Protocol:

- Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
- Compound Addition: Add serial dilutions of the biflavonoid to the wells.
- Virus Infection: Infect the cells with a pre-titered amount of virus that causes complete CPE within a specific timeframe. Include cell control (no virus) and virus control (no compound) wells.
- Incubation: Incubate the plate until CPE is complete in the virus control wells.
- Staining: Remove the medium, fix the cells, and stain with crystal violet.
- Quantification: Elute the stain and measure the absorbance to quantify cell viability.
- Data Analysis: Calculate the percentage of CPE inhibition and determine the EC50 value.

#### Conclusion

Naturally occurring biflavonoids represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated antiviral, anticancer, anti-inflammatory, and neuroprotective properties, coupled with their ability to modulate key cellular signaling pathways, make them compelling candidates for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of



the current state of knowledge on biflavonoids, including their classification, sources, biological activities, and the experimental methodologies used to evaluate them. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the field, stimulating further exploration into the therapeutic applications of these remarkable natural products.

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